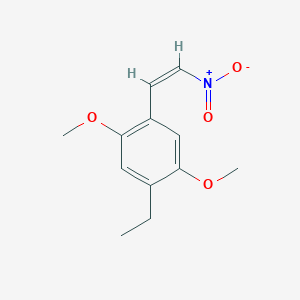
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene, featuring ethyl, dimethoxy, and nitroethenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary substituents.
Reaction with Nitroethene: The key step involves the reaction of the benzene derivative with nitroethene under controlled conditions to introduce the nitroethenyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroethenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biochemical Studies: Used in studies to understand the interaction of nitroethenyl compounds with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Attack: The nitroethenyl group can act as an electrophile, reacting with nucleophiles.
Aromatic Stabilization: The benzene ring provides stability to the compound, facilitating various substitution reactions.
Comparison with Similar Compounds
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
- 2,5-Dimethoxy-β-nitrostyrene
Uniqueness: Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and nitroethenyl groups on the benzene ring allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-ethyl-2,5-dimethoxy-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5- |
InChI Key |
QHCLACIRZLUQEU-WAYWQWQTSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1OC)/C=C\[N+](=O)[O-])OC |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


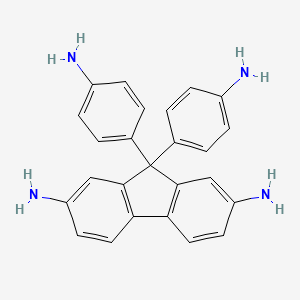
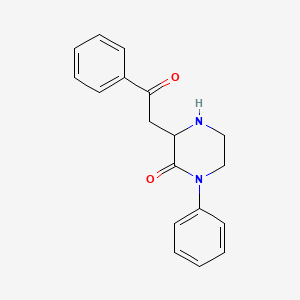
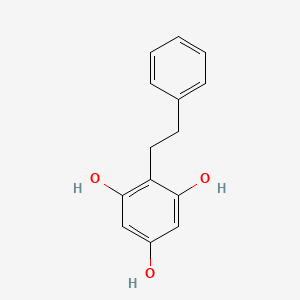
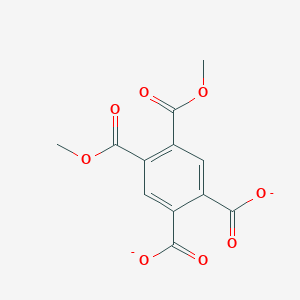
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
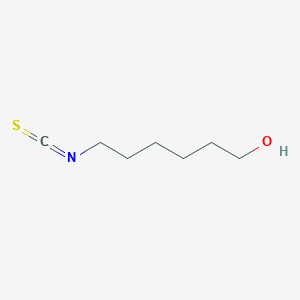
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)

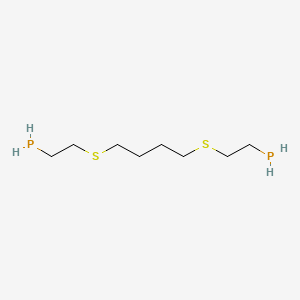
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)
